molecular formula C10H15ClO3Si B12638506 {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol CAS No. 921598-69-8

{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol

Cat. No.: B12638506
CAS No.: 921598-69-8
M. Wt: 246.76 g/mol
InChI Key: DLGGFFPQXLXSHJ-UHFFFAOYSA-N
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Description

{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol is an organosilicon compound that features a phenyl group substituted with a chloromethyl group and an ethyl group attached to a silicon atom The silicon atom is further bonded to a methoxy group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol typically involves the reaction of {2-[4-(Chloromethyl)phenyl]ethyl}(trimethoxy)silane with water under controlled conditions. The reaction proceeds as follows:

    Hydrolysis Reaction:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrolysis of {2-[4-(Chloromethyl)phenyl]ethyl}(trimethoxy)silane. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in a continuous flow reactor to maintain consistent reaction conditions and efficient separation of by-products.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Nucleophiles such as amines or alcohols

      Conditions: Mild to moderate temperatures

      Products: Substituted derivatives of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol

  • Oxidation Reactions

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives with potential formation of silanols or siloxanes

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride

      Conditions: Anhydrous conditions

      Products: Reduced derivatives with possible formation of silanes

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride

    Catalysts: Acidic or basic catalysts for hydrolysis and oxidation reactions

Scientific Research Applications

{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol has several applications in scientific research, including:

  • Chemistry

    • Used as a precursor for the synthesis of more complex organosilicon compounds.
    • Employed in the study of silicon-based reaction mechanisms and catalysis.
  • Biology

    • Investigated for its potential use in the development of silicon-based biomaterials.
    • Explored for its interactions with biological molecules and potential biocompatibility.
  • Medicine

    • Studied for its potential use in drug delivery systems due to its unique chemical properties.
    • Evaluated for its potential therapeutic effects and interactions with biological targets.
  • Industry

    • Utilized in the production of specialty coatings and adhesives.
    • Applied in the development of advanced materials with enhanced properties.

Mechanism of Action

The mechanism of action of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to form silanols, which can further react to form siloxanes. These reactions are facilitated by the presence of nucleophiles or catalysts. The chloromethyl group can participate in substitution reactions, leading to the formation of various derivatives with different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • {2-[4-(Chloromethyl)phenyl]ethyl}(dimethoxy)methylsilane
  • {2-[4-(Chloromethyl)phenyl]ethyl}(trimethoxy)silane
  • {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane

Uniqueness

{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol is unique due to the presence of both methoxy and hydroxyl groups attached to the silicon atom. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its similar compounds. The presence of the chloromethyl group also allows for further functionalization through substitution reactions, making it a versatile compound for various applications.

Properties

CAS No.

921598-69-8

Molecular Formula

C10H15ClO3Si

Molecular Weight

246.76 g/mol

IUPAC Name

2-[4-(chloromethyl)phenyl]ethyl-dihydroxy-methoxysilane

InChI

InChI=1S/C10H15ClO3Si/c1-14-15(12,13)7-6-9-2-4-10(8-11)5-3-9/h2-5,12-13H,6-8H2,1H3

InChI Key

DLGGFFPQXLXSHJ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC1=CC=C(C=C1)CCl)(O)O

Origin of Product

United States

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